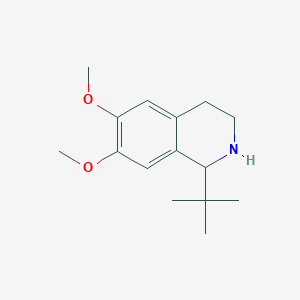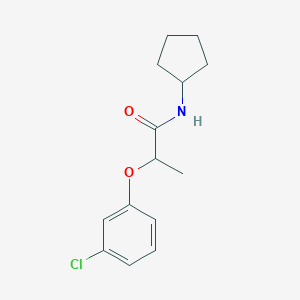
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (TDIQ) is a synthetic compound that belongs to the isoquinoline family. It is a highly versatile molecule that has been used in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exerts its biological effects by interacting with various cellular targets. It has been shown to inhibit the activity of enzymes such as tyrosine kinase and topoisomerase, which are involved in the regulation of cell growth and proliferation. 1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the activity of various signaling pathways. 1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to modulate the release of various neurotransmitters and hormones, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments. It is a highly versatile molecule that can be easily synthesized and modified to suit specific research needs. 1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to have a high degree of selectivity and potency, which makes it an attractive candidate for drug development. However, 1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several potential future directions for scientific research. It can be used in the development of new drugs for the treatment of various diseases, including cancer, Parkinson's disease, and Alzheimer's disease. 1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can also be used in the study of various biological processes, such as cell signaling and neurotransmitter regulation. Additionally, 1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be modified to improve its pharmacological properties, such as solubility and bioavailability.
Conclusion:
In conclusion, 1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a highly versatile molecule that has been extensively used in scientific research. It has been shown to have various biological effects and potential therapeutic applications. 1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages for use in lab experiments, but also has some limitations. Future research on 1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can lead to the development of new drugs and a better understanding of various biological processes.
Méthodes De Synthèse
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be synthesized using the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine. In this reaction, 1,2,3,4-tetrahydroisoquinoline is reacted with tert-butylglyoxylate and methanol in the presence of a Lewis acid catalyst to yield 1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Applications De Recherche Scientifique
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been extensively used in scientific research due to its unique chemical structure and properties. It has been used as a ligand in the development of new drugs and in the study of various biological processes. 1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have anticancer, antiviral, and antimicrobial properties. It has also been used in the development of new drugs for the treatment of Parkinson's disease and Alzheimer's disease.
Propriétés
Nom du produit |
1-Tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
1-tert-butyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)14-11-9-13(18-5)12(17-4)8-10(11)6-7-16-14/h8-9,14,16H,6-7H2,1-5H3 |
Clé InChI |
FOAHVIKIRZCFDA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1C2=CC(=C(C=C2CCN1)OC)OC |
SMILES canonique |
CC(C)(C)C1C2=CC(=C(C=C2CCN1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)











![Dimethyl 2-{[(4-bromophenyl)sulfonyl]amino}terephthalate](/img/structure/B253409.png)